molecular formula C10H13N3 B12827528 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine

Cat. No.: B12827528
M. Wt: 175.23 g/mol
InChI Key: GCRUYZFRNMILIN-UHFFFAOYSA-N
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Description

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated imidazole derivatives .

Scientific Research Applications

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-methylpyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-methylpyridine

InChI

InChI=1S/C10H13N3/c1-8-2-3-9(7-13-8)6-10-11-4-5-12-10/h2-3,7H,4-6H2,1H3,(H,11,12)

InChI Key

GCRUYZFRNMILIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2=NCCN2

Origin of Product

United States

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